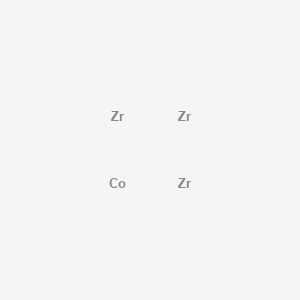
Cobalt--zirconium (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–zirconium (1/3) is an intermetallic compound composed of cobalt and zirconium in a 1:3 ratio. This compound is of significant interest due to its unique properties, which make it valuable in various scientific and industrial applications. The combination of cobalt and zirconium results in a material that exhibits excellent magnetic, thermal, and mechanical properties, making it suitable for use in advanced materials and technologies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–zirconium (1/3) can be achieved through various methods, including solid-state reactions, mechanical alloying, and chemical vapor deposition. One common method involves the direct reaction of cobalt and zirconium powders at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The powders are mixed in the desired stoichiometric ratio and heated to temperatures ranging from 800°C to 1200°C. The reaction time can vary from several hours to days, depending on the desired phase purity and particle size.
Industrial Production Methods
In industrial settings, cobalt–zirconium (1/3) can be produced using arc melting or induction melting techniques. These methods involve melting the constituent metals in a controlled environment to form a homogeneous alloy. The molten alloy is then rapidly cooled to obtain the desired intermetallic phase. These methods are scalable and can produce large quantities of the compound with consistent quality.
化学反応の分析
Types of Reactions
Cobalt–zirconium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium (1/3) can be oxidized in the presence of oxygen or air at elevated temperatures. The oxidation process typically forms cobalt oxide and zirconium oxide as the primary products.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents at high temperatures. This reaction can revert the oxides back to the metallic state.
Substitution: Cobalt–zirconium (1/3) can undergo substitution reactions with other metals or non-metals, leading to the formation of new intermetallic compounds or alloys.
Major Products Formed
The major products formed from these reactions include cobalt oxide, zirconium oxide, and various substituted intermetallic compounds, depending on the specific reagents and conditions used.
科学的研究の応用
Cobalt–zirconium (1/3) has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) and other biomedical applications.
Medicine: Cobalt–zirconium (1/3) is explored for its potential in drug delivery systems and as a component in medical implants.
Industry: The compound is used in the production of high-performance magnets, magnetic storage devices, and advanced coatings for corrosion resistance.
作用機序
The mechanism by which cobalt–zirconium (1/3) exerts its effects is primarily related to its electronic structure and magnetic properties. The compound’s unique arrangement of cobalt and zirconium atoms allows for efficient electron transfer and magnetic interactions. These properties enable the compound to act as an effective catalyst and magnetic material. The molecular targets and pathways involved include the activation of hydrogen molecules in catalytic reactions and the alignment of magnetic domains in magnetic applications.
類似化合物との比較
Cobalt–zirconium (1/3) can be compared with other similar intermetallic compounds, such as cobalt–iron (1/3) and cobalt–nickel (1/3). While these compounds share some similarities in terms of magnetic and thermal properties, cobalt–zirconium (1/3) is unique due to its higher thermal stability and resistance to oxidation. This makes it particularly suitable for high-temperature applications and environments where oxidation resistance is critical.
List of Similar Compounds
- Cobalt–iron (1/3)
- Cobalt–nickel (1/3)
- Cobalt–titanium (1/3)
- Cobalt–aluminum (1/3)
特性
CAS番号 |
12187-28-9 |
|---|---|
分子式 |
CoZr3 |
分子量 |
332.61 g/mol |
IUPAC名 |
cobalt;zirconium |
InChI |
InChI=1S/Co.3Zr |
InChIキー |
LAVPBXYIMLDDQF-UHFFFAOYSA-N |
正規SMILES |
[Co].[Zr].[Zr].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


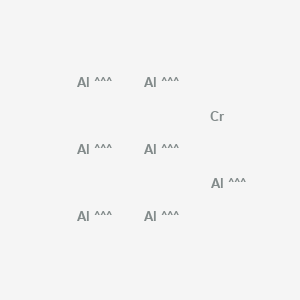
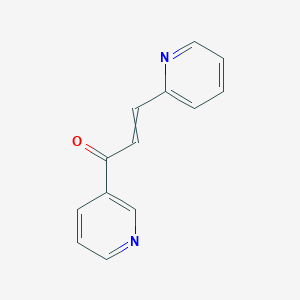
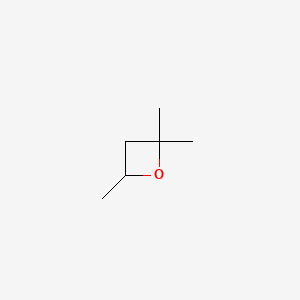
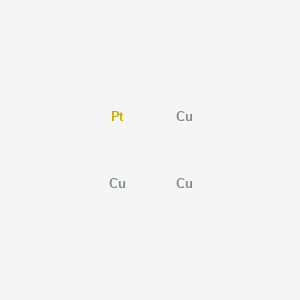
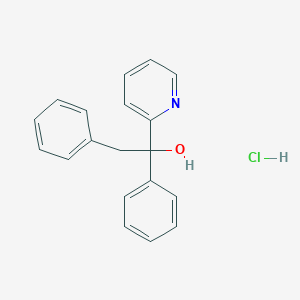
![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
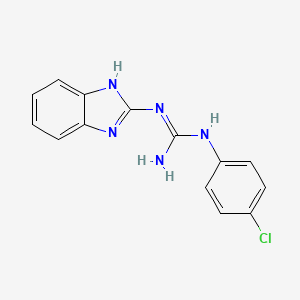
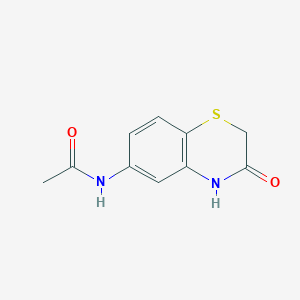
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)
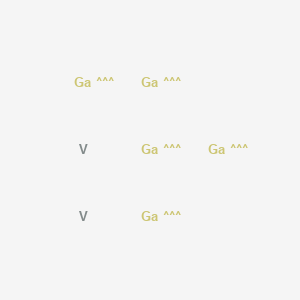
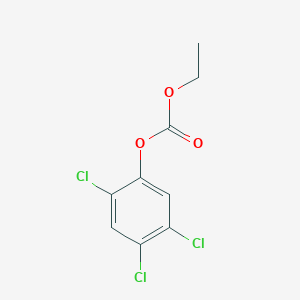
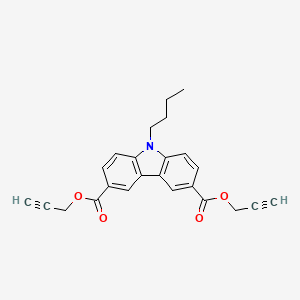
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)

